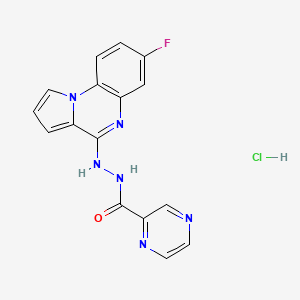

SC144 hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGGXYXFIICED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917497-70-2 | |

| Record name | 917497-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SC144 Hydrochloride: A Technical Guide for Researchers

CAS Number: 917497-70-2[1][2][3][4]

This technical guide provides an in-depth overview of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Concepts and Mechanism of Action

SC144 hydrochloride is a potent and selective inhibitor of gp130, a transmembrane protein crucial for the signal transduction of several key cytokines, most notably Interleukin-6 (IL-6). The IL-6/gp130/STAT3 signaling axis is a critical pathway implicated in the pathogenesis and progression of various cancers, particularly ovarian cancer.

The mechanism of action of SC144 hydrochloride involves direct binding to gp130. This interaction induces phosphorylation of gp130 at Serine 782 and subsequent deglycosylation of the receptor. These modifications abrogate the downstream phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting the activation of STAT3, SC144 hydrochloride effectively suppresses the expression of STAT3-regulated genes that are critical for tumor cell proliferation, survival, angiogenesis, and invasion.[5][6][7]

Quantitative Data

The following table summarizes the in vitro efficacy of SC144 hydrochloride across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 0.72 | [5] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [5] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [5] |

| HT-29 | Colorectal Cancer | 0.9 | [8] |

| HCT116 | Colorectal Cancer | 0.6 | [8] |

| LNCaP | Prostate Cancer | 0.4 | [8] |

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by SC144 hydrochloride.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. 4. Proliferation MTT Assay [aymanoweida.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Development of a clinically relevant ovarian cancer model incorporating surgical cytoreduction to evaluate treatment of micro-metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

SC144 Hydrochloride: A Deep Dive into its Mechanism of Action on gp130

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the intricate details of how SC144 exerts its effects on the gp130 signaling pathway, a critical axis in various cancers.

Executive Summary

SC144 hydrochloride is a potent inhibitor of gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Dysregulation of the IL-6/gp130/STAT3 signaling pathway is a key driver in the progression of numerous malignancies, including ovarian and pancreatic cancers.[3][4] SC144 directly binds to gp130, inducing a cascade of events that ultimately leads to the abrogation of STAT3 signaling.[2] This includes the induction of gp130 phosphorylation at serine 782 (S782) and its subsequent deglycosylation, which prevents the downstream phosphorylation and nuclear translocation of STAT3.[2] The inhibition of STAT3, a key transcription factor, leads to the downregulation of its target genes, which are involved in cell survival, proliferation, and angiogenesis.[5] This guide will dissect the molecular interactions, signaling consequences, and experimental validation of SC144's mechanism of action.

Quantitative Data Presentation

The efficacy of SC144 has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.

| Cell Line (Cancer Type) | IC50 (µM) | Citation |

| OVCAR-8 (Ovarian) | 0.72 | [5] |

| Caov-3 (Ovarian) | Not specified, but effective | [6] |

| LNCap (Prostate) | 0.4 | [7] |

| HCT116 (Colon) | 0.6 | [7] |

| HT29 (Colon) | 0.9 | [7] |

| AsPC-1 (Pancreatic) | ~2.0 (maximum inhibitory effect) | [3] |

| L3.6pl (Pancreatic) | ~2.0 (maximum inhibitory effect) | [3] |

Core Mechanism of Action

SC144's primary mechanism of action revolves around its direct interaction with the gp130 receptor, leading to the disruption of the canonical IL-6/gp130/STAT3 signaling cascade.

Direct Binding to gp130

The initial and critical step in SC144's mechanism is its direct binding to the gp130 protein. This interaction has been confirmed using the Drug Affinity Responsive Target Stability (DARTS) assay.[2] The binding of SC144 to gp130 is believed to induce a conformational change in the receptor, which is the trigger for the subsequent downstream events.

Induction of gp130 Phosphorylation and Deglycosylation

Upon binding, SC144 induces the phosphorylation of gp130 at a specific serine residue, S782.[2] This is a key event that differentiates SC144's mechanism from ligand-induced activation. This phosphorylation is followed by the deglycosylation of the gp130 receptor.[2] These modifications are thought to mark the receptor for internalization and degradation, effectively reducing the number of functional gp130 receptors on the cell surface.

Abrogation of STAT3 Phosphorylation and Nuclear Translocation

The alterations to gp130 induced by SC144 prevent the recruitment and phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705).[2][3] STAT3 phosphorylation is a critical step for its dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor. By inhibiting STAT3 phosphorylation, SC144 effectively blocks its nuclear translocation and transcriptional activity.[2][8]

Downregulation of STAT3 Target Genes

The inhibition of STAT3's transcriptional activity leads to the downregulation of a suite of genes that are crucial for tumor progression. These include anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and proteins involved in metastasis and angiogenesis (MMP-7).[5][7] The suppression of these genes is the ultimate effector of SC144's anti-cancer activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in SC144's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: SC144 Mechanism of Action on the gp130/STAT3 Signaling Pathway.

Caption: Experimental Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.

Caption: Experimental Workflow for Immunoprecipitation and Western Blot Analysis.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the study of SC144's mechanism of action.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is adapted from the methodology used to confirm the direct binding of SC144 to gp130.[2]

Objective: To determine if SC144 directly binds to and stabilizes gp130 against protease digestion.

Materials:

-

Cancer cell line expressing gp130 (e.g., OVCAR-8)

-

Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors

-

SC144 hydrochloride

-

Vehicle control (e.g., DMSO)

-

Pronase (protease)

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-gp130 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysate Preparation:

-

Culture OVCAR-8 cells to 80-90% confluency.

-

Lyse the cells using M-PER buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or similar protein assay.

-

-

SC144 Incubation:

-

Aliquot the cell lysate into separate tubes.

-

To each tube, add SC144 at various concentrations (e.g., 1, 10, 100 µM) or the vehicle control.

-

Incubate at room temperature for 1 hour with gentle agitation.

-

-

Protease Digestion:

-

Add a defined amount of pronase to each tube. The optimal pronase concentration should be determined empirically to achieve partial digestion of the total protein.

-

Incubate at room temperature for a specific time (e.g., 30 minutes).

-

Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

-

-

Western Blot Analysis:

-

Separate the digested proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against gp130.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the gp130 bands using a chemiluminescent substrate and an imaging system.

-

Expected Results: In the presence of SC144, the gp130 protein will be protected from pronase digestion, resulting in a more intense band on the Western blot compared to the vehicle-treated control.

Immunoprecipitation of gp130

This protocol outlines the general steps for immunoprecipitating gp130 to analyze its phosphorylation status or interactions with other proteins.

Objective: To isolate gp130 from a cell lysate.

Materials:

-

Cancer cell line expressing gp130

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-gp130 antibody

-

Protein A/G magnetic beads or agarose slurry

-

Wash buffer (e.g., cold PBS)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the DARTS assay protocol.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-gp130 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-gp130 complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Western Blot for Phospho-STAT3 (Tyr705)

This protocol is for the detection of the activated form of STAT3.

Objective: To measure the levels of STAT3 phosphorylated at Tyr705.

Materials:

-

Cell lysates from cells treated with or without SC144

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-phospho-STAT3 (Tyr705) antibody

-

Anti-total STAT3 antibody (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare cell lysates from cells treated with SC144 for various times or at different concentrations.

-

Determine protein concentration and normalize all samples.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the proteins to a membrane.

-

Block the membrane.

-

Incubate with the anti-phospho-STAT3 (Tyr705) primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an anti-total STAT3 antibody to confirm equal loading of protein in each lane.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of SC144.

Objective: To determine the effect of SC144 on the viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

SC144 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

SC144 Treatment:

-

Treat the cells with a range of concentrations of SC144 and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of SC144 relative to the vehicle control.

-

The IC50 value can be determined by plotting the percentage of viability against the log of the SC144 concentration.

-

Conclusion

SC144 hydrochloride represents a promising therapeutic agent that targets the gp130/STAT3 signaling axis, a pathway frequently dysregulated in cancer. Its unique mechanism of action, involving direct binding to gp130 and subsequent abrogation of STAT3 signaling, provides a strong rationale for its continued investigation and development as a novel anti-cancer drug. The experimental protocols detailed in this guide offer a framework for researchers to further explore the intricate biology of SC144 and other gp130 inhibitors.

References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 7. SC144 | Apoptosis | Interleukin | TargetMol [targetmol.com]

- 8. Targeting the major pro-inflammatory interleukin-6-type cytokine receptor gp130 by antagonistic single domain antibodies - PMC [pmc.ncbi.nlm.nih.gov]

SC144 Hydrochloride: A Technical Guide to its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor, abrogates STAT3 phosphorylation. It delves into the molecular interactions, signaling pathways, and experimental evidence that underpin its function, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the gp130 Co-receptor

SC144 hydrochloride exerts its inhibitory effect on STAT3 phosphorylation by directly targeting glycoprotein 130 (gp130), the common signal-transducing β-subunit of the receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the canonical JAK/STAT signaling pathway.

The primary mechanism involves a multi-step process:

-

Direct Binding to gp130: SC144 directly binds to the gp130 protein.[2][5] This interaction is the initiating event in its mechanism of action.

-

Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces the phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][4][5] These post-translational modifications are atypical for normal gp130 signaling and are crucial for the inhibitory effect of SC144.

-

Abrogation of STAT3 Phosphorylation: The SC144-induced modifications to gp130 disrupt its ability to mediate the phosphorylation of STAT3 at tyrosine 705 (Y705) by associated Janus kinases (JAKs).[5][6][7] This is the key step in inhibiting STAT3 activity.

-

Inhibition of STAT3 Nuclear Translocation: Phosphorylation at Y705 is a prerequisite for the dimerization and subsequent translocation of STAT3 to the nucleus. By preventing this phosphorylation, SC144 effectively blocks STAT3 from reaching its nuclear targets.[1][2][4]

-

Downregulation of STAT3 Target Gene Expression: Consequently, the expression of downstream genes regulated by STAT3, which are often involved in cell proliferation, survival, and angiogenesis, is inhibited.[1][4][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SC144 Hydrochloride: A Technical Guide to its Role in Blocking Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Interleukin-6 (IL-6) family of cytokines and their associated signaling pathways, particularly the JAK/STAT3 axis, are pivotal in numerous cellular processes, including inflammation, immune response, and cell proliferation. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers. The shared signal-transducing receptor subunit, glycoprotein 130 (gp130), represents a critical node for therapeutic intervention. This document provides a comprehensive technical overview of SC144 hydrochloride, a first-in-class, orally active, small-molecule inhibitor of gp130. We will detail its mechanism of action, summarize key quantitative data, provide exemplary experimental protocols, and illustrate the core signaling and experimental workflows.

Mechanism of Action of SC144 Hydrochloride

SC144 hydrochloride is a potent and specific inhibitor of cytokine signaling mediated by the gp130 receptor.[1] Its primary mechanism involves direct binding to gp130, which is the common signal transducer for the IL-6 family of cytokines.[2][3] This interaction initiates a cascade of events that ultimately curtails the downstream signaling pathway.

The key steps in SC144's mechanism of action are:

-

Binding to gp130: SC144 directly binds to the gp130 protein.[4][5][6]

-

Induction of gp130 Modification: This binding paradoxically induces the phosphorylation of gp130 at the serine 782 residue (S782) and promotes its deglycosylation.[2][4][6][7]

-

Abrogation of STAT3 Activation: These modifications to gp130 disrupt its normal function, leading to the potent abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation (specifically at tyrosine 705) and its subsequent translocation into the nucleus.[1][4][7][8]

-

Inhibition of Downstream Gene Expression: By preventing STAT3's nuclear entry, SC144 inhibits the expression of its target genes, which are often involved in cell survival, proliferation, and angiogenesis.[2][4][6]

-

Inactivation of Akt: In addition to the STAT3 pathway, SC144 has been shown to lead to the inactivation of the protein kinase B (Akt) signaling pathway.[4][8]

SC144 selectively inhibits signaling induced by gp130-dependent cytokines, such as IL-6 and Leukemia Inhibitory Factor (LIF), without affecting pathways stimulated by non-gp130 cytokines like interferon-gamma (IFN-γ) or platelet-derived growth factor (PDGF).[8][9]

References

- 1. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]

- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SC144 hydrochloride | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SC144 Hydrochloride Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for assessing the effect of SC144 hydrochloride, a potent GP130 inhibitor, on cell viability. This document is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.

Introduction

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes, ultimately leading to cell-cycle arrest, anti-angiogenic effects, and apoptosis in cancer cells. SC144 has demonstrated cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of SC144 hydrochloride have been determined in various human cancer cell lines, demonstrating its potent anti-proliferative activity. The data presented below is a summary from multiple studies.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OVCAR-8 | Ovarian Cancer | 0.72 | |

| OVCAR-5 | Ovarian Cancer | 0.49 | |

| OVCAR-3 | Ovarian Cancer | 0.95 | |

| NCI/ADR-RES | Paclitaxel & Doxorubicin-Resistant Ovarian Cancer | 0.43 | |

| HEY | Cisplatin-Resistant Ovarian Cancer | 0.88 | |

| LNCaP | Prostate Cancer | 0.4 | |

| HCT116 (p53 proficient) | Colorectal Cancer | 0.6 | |

| HT29 | Colorectal Cancer | 0.9 | |

| MDA-MB-435 | Breast Cancer | Not specified | |

| AsPC-1 | Pancreatic Cancer | Effective at 0.5-2 | |

| L3.6pl | Pancreatic Cancer | Effective at 0.5-2 |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by SC144 hydrochloride.

Application Notes and Protocols for Cell Lines Resistant to SC144 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). This disruption of the gp130/STAT3 signaling pathway ultimately leads to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells. SC144 has demonstrated potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapies.

The development of cell lines with acquired resistance to SC144 is a critical step in understanding the potential mechanisms of clinical resistance, identifying novel therapeutic targets to overcome resistance, and developing combination therapies. These application notes provide detailed protocols for the generation and characterization of SC144-resistant cell lines.

Data Presentation

Table 1: In Vitro Efficacy of SC144 Hydrochloride in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| OVCAR-8 | Ovarian Cancer | 0.72 | - |

| OVCAR-5 | Ovarian Cancer | 0.49 | - |

| OVCAR-3 | Ovarian Cancer | 0.95 | - |

| NCI/ADR-RES | Ovarian Cancer | 0.43 | Paclitaxel- and Doxorubicin-resistant |

| HEY | Ovarian Cancer | 0.88 | Cisplatin-resistant |

| LNCaP | Prostate Cancer | 0.4 | - |

| HCT116 | Colon Cancer | 0.6 | Expressing wild-type p53 |

| HT29 | Colon Cancer | 0.9 | - |

| MDA-MB-435 | Breast Cancer | Not specified | Synergistic with paclitaxel |

| HTOXAR3 | Oxaliplatin-resistant Colorectal Cancer | Not specified | Pretreatment with SC144 was effective |

Signaling Pathway Diagram

.dot digraph SC144_Mechanism_

Troubleshooting & Optimization

Technical Support Center: Overcoming SC144 Hydrochloride Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with SC144 hydrochloride, a potent gp130 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SC144 hydrochloride?

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2][3][4] Its mechanism of action involves binding to gp130, which is a co-receptor for the IL-6 cytokine family. This binding induces phosphorylation at Serine 782 and deglycosylation of gp130.[2][3][4] These events abrogate the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] By inhibiting the gp130/STAT3 signaling pathway, SC144 suppresses the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells.[2][4]

Q2: My cancer cell line is not responding to SC144 hydrochloride treatment. What could be the reason?

Several factors could contribute to a lack of response to SC144. Firstly, ensure the compound's integrity and proper storage. Secondly, the cell line might have intrinsic resistance. This could be due to low or absent gp130 expression, or mutations in gp130 or downstream components of the STAT3 pathway that prevent SC144 from binding or exerting its inhibitory effect. Additionally, the presence of alternative survival pathways that are independent of gp130/STAT3 signaling can also confer resistance.

Q3: How can I determine if my cell line is a good candidate for SC144 treatment?

To assess the potential sensitivity of a cell line to SC144, you should first verify the expression of gp130. This can be done using techniques like Western blotting or flow cytometry. Additionally, assessing the basal activation level of the STAT3 pathway by measuring the levels of phosphorylated STAT3 (p-STAT3) can be a good indicator. Cell lines with high gp130 expression and constitutive STAT3 activation are more likely to be sensitive to SC144.

Q4: Are there any known synergistic drug combinations with SC144 hydrochloride?

Yes, preclinical studies have shown that SC144 can act synergistically with several conventional chemotherapeutic agents. For instance, it has demonstrated synergy with 5-fluorouracil and oxaliplatin in colorectal cancer cells.[5] Combination with paclitaxel has also shown synergistic effects in breast cancer models.[5] Combining SC144 with other targeted therapies that inhibit parallel or downstream survival pathways could also be a promising strategy to enhance its anti-cancer activity and prevent the development of resistance.

Troubleshooting Guide: Acquired Resistance to SC144 Hydrochloride

This guide addresses potential mechanisms of acquired resistance to SC144 and provides experimental strategies to investigate and potentially overcome them.

Problem 1: Decreased sensitivity to SC144 over time.

After initial successful treatment, your cancer cell line is showing a reduced response to SC144 hydrochloride, as indicated by an increased IC50 value in cell viability assays.

Possible Causes and Troubleshooting Steps:

| Potential Cause | Suggested Troubleshooting Experiments | Expected Outcome if Cause is Confirmed |

| 1. Alterations in the gp130 Target | A. Sequence gp130 gene: Isolate genomic DNA from both sensitive and resistant cells and sequence the gp130 gene to identify potential mutations. B. Assess gp130 expression: Compare gp130 protein levels between sensitive and resistant cells using Western blotting or flow cytometry. | A. Identification of mutations in the SC144 binding site of gp130. B. Downregulation of gp130 expression in resistant cells. |

| 2. Upregulation of Bypass Signaling Pathways | A. Phospho-kinase array: Use a phospho-kinase array to compare the activation status of various signaling pathways in sensitive versus resistant cells treated with SC144. B. Western Blotting: Based on the array results, validate the activation of specific bypass pathways (e.g., EGFR, HER2, MET) by checking the phosphorylation status of key proteins in those pathways. | A. Identification of hyperactivated parallel signaling pathways (e.g., other receptor tyrosine kinases) in resistant cells. B. Increased phosphorylation of proteins in the identified bypass pathway. |

| 3. Reactivation of the STAT3 Pathway | A. Check p-STAT3 levels: Compare the levels of phosphorylated STAT3 (Tyr705 and Ser727) in sensitive and resistant cells upon SC144 treatment via Western blotting. B. Investigate upstream activators: If p-STAT3 is elevated, examine the activation of other STAT3-activating kinases like JAK1/2 or Src family kinases. | A. Resistant cells maintain high levels of p-STAT3 despite SC144 treatment. B. Increased activation of alternative upstream kinases that phosphorylate STAT3. |

| 4. Increased Drug Efflux | A. Use ABC transporter inhibitors: Treat resistant cells with SC144 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp) and assess cell viability. B. Measure intracellular SC144: Use techniques like LC-MS/MS to quantify the intracellular concentration of SC144 in sensitive and resistant cells. | A. Co-treatment with an ABC transporter inhibitor restores sensitivity to SC144. B. Lower intracellular accumulation of SC144 in resistant cells. |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of SC144 hydrochloride.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

SC144 hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of SC144 hydrochloride in culture medium.

-

Remove the overnight culture medium from the wells and add 100 µL of the SC144 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6][7][8][9]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.[6][7][8]

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of proteins like STAT3.

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-gp130)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For phosphorylated proteins, it is crucial to also probe a parallel blot or strip and re-probe the same blot for the total protein to normalize the signal.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions, for example, to confirm if a bypass receptor tyrosine kinase is interacting with STAT3.

Materials:

-

Cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for the "bait" protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Visualizations

Caption: Mechanism of action of SC144 hydrochloride.

Caption: Troubleshooting workflow for SC144 resistance.

Caption: Potential resistance pathways to SC144.

References

- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to gp130 Inhibitors: SC144 Hydrochloride vs. Alternatives

For Researchers, Scientists, and Drug Development Professionals

The glycoprotein 130 (gp130) signaling pathway is a critical mediator of inflammatory and oncogenic processes, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of SC144 hydrochloride, a first-in-class gp130 inhibitor, with other notable small-molecule inhibitors, Bazedoxifene and LMT-28. We present a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: A Tale of Three Inhibitors

The gp130 receptor, a shared subunit for the interleukin-6 (IL-6) family of cytokines, activates downstream signaling cascades, primarily the JAK/STAT and Ras/Raf/MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in numerous cancers. SC144 hydrochloride, Bazedoxifene, and LMT-28 each employ distinct strategies to disrupt this signaling axis.

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of gp130.[2][3] Its mechanism involves binding to gp130, which paradoxically induces phosphorylation at Serine 782 (S782) and promotes deglycosylation.[2][4] These modifications abrogate STAT3 phosphorylation and its subsequent nuclear translocation, leading to the inhibition of downstream target gene expression.[2][5]

Bazedoxifene , an FDA-approved selective estrogen receptor modulator (SERM) for osteoporosis, has been repurposed as a gp130 inhibitor.[1][6] It functions by inhibiting the protein-protein interaction between IL-6 and gp130, thereby preventing the formation of the active signaling complex.[1][7] This blockade effectively suppresses the activation of downstream effectors, including STAT3, AKT, and ERK.[1]

LMT-28 is a novel synthetic compound identified as an IL-6 antagonist that functions through direct binding to gp130. By binding to gp130, LMT-28 prevents the association of the IL-6/IL-6Rα complex with gp130, thus inhibiting downstream signaling events like STAT3 phosphorylation.[8]

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of SC144 hydrochloride and Bazedoxifene in various cancer models. Data for LMT-28 in cancer models is limited in the reviewed literature.

Table 1: In Vitro Cytotoxicity (IC50) of gp130 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |

| SC144 hydrochloride | Ovarian | OVCAR-8 | 0.72 | [3] |

| Ovarian | OVCAR-5 | 0.49 | [3] | |

| Ovarian | OVCAR-3 | 0.95 | [3] | |

| Ovarian (drug-resistant) | NCI/ADR-RES | 0.43 | [9] | |

| Ovarian (drug-resistant) | HEY | 0.88 | [9] | |

| Colon | HCT-116 (p53+/+) | 0.6 | [3] | |

| Colon | HCT-116 (p53-/-) | 0.9 | [3] | |

| Colon | HT-29 | 0.9 | [3] | |

| Prostate | LNCaP | 0.4 | [3] | |

| Breast | MDA-MB-435 | 4.0 | [3][10] | |

| Bazedoxifene | Cervical | SiHa | 3.79 | [11] |

| Cervical | HeLa | 4.827 | [11] | |

| Cervical | CaSki | 4.018 | [11] | |

| Colon | DLD-1 | 8.70 | [12] | |

| Colon | HCT-15 | 6.25 | [12] | |

| Colon | HCT-116 | 9.02 | [12] | |

| Rhabdomyosarcoma | RH30 | 3.4 - 4.4 | [6] |

Table 2: In Vivo Efficacy of gp130 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Administration | Dosage | Outcome | Reference |

| SC144 hydrochloride | Ovarian Cancer (OVCAR-8) | i.p., daily | 10 mg/kg | 73% tumor growth inhibition | [9] |

| Ovarian Cancer (OVCAR-8) | p.o., daily | 100 mg/kg | 82% smaller tumor volume vs. control | [3] | |

| Pancreatic Cancer | Combination with Paclitaxel | Not specified | Decreased tumor weight and volume | [13] | |

| Bazedoxifene | Tamoxifen-resistant Breast Cancer | Not specified | Not specified | Inhibited tumor growth | [14][15][16] |

| Colon Cancer (HCT-15 & DLD-1) | Not specified | Not specified | Reduced tumor burden | [1] | |

| Hepatocellular Carcinoma (HEPG2) | Intragastric gavage, daily | Not specified | Significantly suppressed tumor growth | [17] | |

| Rhabdomyosarcoma (RH30) | Not specified | Not specified | Significantly suppressed tumor growth | [6] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, we provide diagrams generated using the DOT language.

Caption: The gp130 signaling pathway.

Caption: General experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of gp130 inhibitors.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the gp130 inhibitor (e.g., SC144 hydrochloride or Bazedoxifene) for a specified period, typically 48 to 72 hours.

-

MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for assessing the phosphorylation status of key signaling molecules like STAT3, AKT, and ERK.[22][23][24][25]

Protocol:

-

Cell Lysis: After treatment with the gp130 inhibitor, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and potential toxicity of drug candidates.[9][14][15][16][17][26]

Protocol:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. The gp130 inhibitor is administered via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Tumor Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess the levels of target proteins.

Conclusion

SC144 hydrochloride demonstrates potent and broad-spectrum anti-cancer activity in preclinical models, with a distinct mechanism of action involving the induction of gp130 phosphorylation and deglycosylation. Bazedoxifene, an established drug, presents a compelling case for repurposing due to its ability to disrupt the IL-6/gp130 interaction. While LMT-28 shows promise as a direct gp130 binder, further investigation into its anti-cancer efficacy is warranted. This guide provides a foundational comparison to aid researchers and drug developers in the strategic advancement of gp130-targeted therapies.

References

- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]

- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. embopress.org [embopress.org]

- 8. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer [mdpi.com]

- 12. Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bazedoxifene inhibits sustained STAT3 activation and increases survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

SC144 Hydrochloride: A Focused Approach to Targeting gp130-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor, a critical component in the signaling cascade of numerous cytokines implicated in cancer and inflammatory diseases.[1][2] This guide provides an objective comparison of SC144 hydrochloride's specificity for gp130 over other receptor signaling pathways, supported by experimental data and detailed methodologies.

Unwavering Specificity for gp130 Signaling

SC144 hydrochloride exerts its inhibitory effects by directly binding to gp130, which leads to the receptor's phosphorylation and deglycosylation. This action effectively abrogates the downstream phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cell survival, proliferation, and differentiation.[1][2]

Experimental evidence demonstrates the remarkable specificity of SC144 for the gp130 signaling axis. Studies have shown that while SC144 potently inhibits the activation of STAT3 and Akt triggered by gp130-utilizing cytokines such as Interleukin-6 (IL-6) and Leukemia Inhibitory Factor (LIF), it does not affect the signaling pathways initiated by ligands for other receptor types.[3][4]

Specifically, SC144 showed no discernible effect on the downstream signaling activated by:

-

Interferon-gamma (IFN-γ) , which signals through the IFN-γ receptor complex.[3][4]

-

Stromal cell-derived factor-1α (SDF-1α) , a ligand for the G-protein coupled receptor CXCR4.[3][4]

-

Platelet-derived growth factor (PDGF) , which activates its own receptor tyrosine kinase.[3][4]

This high degree of selectivity minimizes the potential for off-target effects, making SC144 a valuable tool for specifically interrogating the role of gp130 signaling in various biological processes and a promising candidate for targeted therapeutic development.

Comparative Efficacy of SC144 Hydrochloride

The inhibitory activity of SC144 hydrochloride has been quantified across a range of human cancer cell lines, demonstrating its potency in the sub-micromolar to low micromolar range. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SC144 in various cell lines, where its cytotoxic effect is primarily mediated through the inhibition of the gp130/STAT3 pathway.

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-8 | Ovarian Cancer | 0.72 |

| OVCAR-5 | Ovarian Cancer | 0.49 |

| OVCAR-3 | Ovarian Cancer | 0.95 |

| NCI/ADR-RES | Ovarian Cancer | 0.43 |

| HEY | Ovarian Cancer | 0.88 |

| LNCaP | Prostate Cancer | 0.4 |

| HCT116 | Colorectal Cancer | 0.6 |

| HT29 | Colorectal Cancer | 0.9 |

Visualizing the Specificity of SC144

The following diagrams illustrate the signaling pathways investigated and highlight the specific point of inhibition by SC144 hydrochloride.

Caption: SC144 inhibits the gp130 signaling pathway.

Caption: SC144 selectively targets the gp130 pathway.

Experimental Protocols

The specificity of SC144 hydrochloride was determined through a series of cell-based assays, primarily utilizing Western blot analysis to assess the phosphorylation status of key signaling proteins.

Objective: To evaluate the inhibitory effect of SC144 on signal transduction pathways activated by gp130- and non-gp130-binding ligands.

Cell Culture and Treatment:

-

Human ovarian cancer cells (e.g., OVCAR-8) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

The cells were then serum-starved for 24 hours to reduce basal signaling activity.

-

Following serum starvation, cells were pre-treated with varying concentrations of SC144 hydrochloride (e.g., 0.5, 2, 10 µM) or vehicle control (DMSO) for 4 hours.

-

After pre-treatment, cells were stimulated with one of the following ligands for a specified duration:

-

gp130 ligands: IL-6 (50 ng/mL) for 15 minutes or LIF (50 ng/mL) for 15 minutes.

-

Non-gp130 ligands: IFN-γ (50 ng/mL) for 30 minutes, SDF-1α (100 ng/mL) for 15 minutes, or PDGF (50 ng/mL) for 15 minutes.

-

Western Blot Analysis:

-

After stimulation, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration of the cell lysates was determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the following proteins:

-

p-STAT3 (Tyr705) and total STAT3

-

p-Akt (Ser473) and total Akt

-

β-actin (as a loading control)

-

-

After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The intensity of the bands corresponding to the phosphorylated proteins was quantified and normalized to the intensity of the total protein and/or the loading control.

Data Analysis:

The results were analyzed to compare the levels of phosphorylated STAT3 and Akt in cells treated with SC144 and stimulated with either gp130 or non-gp130 ligands, versus cells treated with vehicle control. A significant reduction in phosphorylation only in the gp130-ligand stimulated, SC144-treated cells demonstrates the specificity of the inhibitor.

Conclusion

References

A Comparative Guide to STAT3 Pathway Inhibitors: SC144 Hydrochloride vs. The Field

Introduction to the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors.[3] However, its persistent and aberrant activation is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and immune evasion.[1][4][5] This has made the STAT3 signaling pathway a highly attractive target for the development of novel cancer therapeutics.[6][7]

Inhibitors of this pathway can be broadly categorized into direct inhibitors, which target the STAT3 protein itself, and indirect inhibitors, which act on upstream activating molecules like Janus kinases (JAKs) or cytokine receptors.[5] This guide provides a comparative analysis of SC144 hydrochloride, an upstream inhibitor, against other prominent STAT3 pathway inhibitors, offering researchers a comprehensive overview supported by experimental data.

The STAT3 Signaling Cascade

The canonical STAT3 signaling pathway is initiated when a ligand, such as Interleukin-6 (IL-6), binds to its receptor complex, which includes the signal-transducing protein gp130.[8] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor.[9] These phosphorylated sites serve as docking stations for the SH2 domain of cytoplasmic STAT3 proteins.[10] Once recruited, STAT3 is itself phosphorylated by JAKs, primarily at the Tyrosine 705 (Y705) residue.[9][11] This phosphorylation induces STAT3 to form homodimers, which then translocate to the nucleus.[9][10] Inside the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis.[4][12]

Caption: A diagram of the canonical STAT3 signaling pathway and key intervention points for various inhibitors.

SC144 Hydrochloride: An Upstream gp130 Inhibitor

SC144 hydrochloride is distinguished as a first-in-class, orally active small-molecule inhibitor of gp130.[12][13][14] Instead of targeting STAT3 directly, it acts on the upstream signal-transducing receptor gp130, a common component for IL-6 family cytokine receptors.[15][16]

Mechanism of Action: SC144 binds to gp130, inducing its phosphorylation at Serine 782 and promoting its deglycosylation.[12][13][14] This cascade of events ultimately abrogates STAT3 phosphorylation (on Y705) and prevents its subsequent nuclear translocation.[12][15] By blocking the signal at the receptor level, SC144 effectively inhibits the expression of downstream STAT3 target genes, leading to cell-cycle arrest, anti-angiogenic effects, and apoptosis in cancer cells.[12][13][17] A key advantage of this upstream mechanism is its specificity; SC144 has been shown to selectively inhibit downstream signaling induced by gp130 ligands like IL-6, without affecting pathways stimulated by non-gp130 cytokines such as IFN-γ.[18][19]

Comparative Analysis of STAT3 Pathway Inhibitors

The landscape of STAT3 pathway inhibitors is diverse, encompassing molecules with different targets and mechanisms. Below is a comparative summary of SC144 hydrochloride and other notable inhibitors.

| Inhibitor Class | Example(s) | Target | Mechanism of Action | Reported IC50 Values |

| Upstream Receptor Inhibitor | SC144 Hydrochloride | gp130 | Induces gp130 phosphorylation and deglycosylation, preventing STAT3 activation.[12][13] | 0.43 - 0.95 µM (Ovarian Cancer Lines)[13][14][16]; 0.6 µM (HCT116 Cells)[12][17] |

| Direct STAT3 Inhibitors (SH2 Domain) | Stattic | STAT3 SH2 Domain | The first non-peptidic inhibitor; prevents STAT3 dimerization and nuclear translocation.[19][20] | 5.1 µM (Cell-free assay)[20] |

| TTI-101 (C188-9) | STAT3 SH2 Domain | Binds to the SH2 domain, inhibiting STAT3 phosphorylation and dimerization.[11] Currently in clinical trials.[7][21][22] | Varies by cell line | |

| BP-1-102 | STAT3 SH2 Domain | Potent and selective inhibitor that blocks STAT3-phospho-tyrosine peptide interactions.[20] | Kd = 504 nM[20] | |

| Direct STAT3 Inhibitors (DNA-Binding Domain) | Niclosamide | STAT3 DNA-Binding Domain | An anthelmintic drug repurposed as a STAT3 inhibitor; prevents STAT3 from binding to DNA.[20] | ~1.93 µM (Recombinant STAT3-DNA binding); 0.7 µM (Cell-free assay)[20] |

| Upstream Kinase Inhibitors (JAK/STAT3) | WP1066 | JAK2, STAT3 | Inhibits JAK2 kinase activity, thereby preventing STAT3 phosphorylation.[20][23] | 2.30 µM (JAK2); 2.43 µM (STAT3) in HEL cells[20] |

| Antisense Oligonucleotide | AZD9150 (Danvatirsen) | STAT3 mRNA | Binds to STAT3 mRNA, leading to its degradation and preventing STAT3 protein synthesis.[24] In clinical trials.[22][24] | Not applicable (mechanism is not direct inhibition) |

| PROTAC Degrader | KT-333 | STAT3 Protein | Induces the proteasomal degradation of the STAT3 protein.[24] In Phase I clinical trials.[24] | Not applicable (induces degradation) |

Key Experimental Protocols for Inhibitor Evaluation

Validating the efficacy and mechanism of STAT3 pathway inhibitors requires a suite of specific cellular and biochemical assays.

Caption: A generalized workflow for the screening and characterization of novel STAT3 pathway inhibitors.

1. Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Protocol:

-

Seed cancer cells (e.g., OVCAR-8, HCT116) in 96-well plates and allow them to adhere overnight.[12]

-

Treat the cells with a range of concentrations of the inhibitor (e.g., SC144) for a specified period (e.g., 72 hours).[12]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

2. Western Blot for Phospho-STAT3 (p-STAT3)

-

Principle: This technique is used to detect the levels of specific proteins in a sample. To assess STAT3 inhibition, researchers measure the level of phosphorylated STAT3 (Tyr705), the active form of the protein.

-

Protocol:

-

Treat cells with the inhibitor for various times or at various concentrations.[19]

-

Lyse the cells to extract total protein.

-

Separate the proteins by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for p-STAT3 (Y705). Also, probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[25]

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the p-STAT3 band relative to total STAT3 and the control indicates inhibition.

-

3. STAT3-Dependent Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of STAT3.

-

Protocol:

-

Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. A second plasmid with a Renilla luciferase gene is often co-transfected as an internal control.[26][27]

-

Seed the transfected cells in 96-well plates.

-

Pre-treat the cells with the inhibitor for a defined period.

-

Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to induce STAT3-dependent transcription.[26][27]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

-

4. Fluorescence Polarization (FP) Assay for SH2 Domain Binding

-

Principle: This in vitro assay is used to identify compounds that directly bind to the STAT3 SH2 domain, thereby disrupting STAT3 dimerization.[28]

-

Protocol:

-

A fluorescein-labeled peptide that binds to the STAT3 SH2 domain is incubated with recombinant STAT3 protein.

-

The polarization of the fluorescent light is measured. When the small fluorescent peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in high fluorescence polarization.

-

The test inhibitor is added to the mixture. If the inhibitor binds to the SH2 domain, it will displace the fluorescent peptide.

-

The displaced, free-tumbling peptide will result in a decrease in fluorescence polarization, indicating that the compound is a direct inhibitor of the STAT3 SH2 domain.[28]

-

Conclusion

The STAT3 signaling pathway presents a rich landscape of therapeutic targets for cancer treatment. SC144 hydrochloride offers a distinct mechanism by targeting the upstream receptor gp130, effectively shutting down signaling from IL-6 family cytokines before STAT3 activation can occur.[12][15] This contrasts with the majority of other inhibitors that target the STAT3 protein directly—either by preventing dimerization via the SH2 domain or by blocking its interaction with DNA—or that inhibit upstream kinases like JAKs.[5][20] While direct inhibitors like TTI-101 and degraders like KT-333 are advancing through clinical trials, the unique upstream approach of SC144 may offer advantages in specificity and the ability to overcome resistance mechanisms associated with direct STAT3 targeting.[7][24] The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, the nature of STAT3 activation, and the desired pharmacological profile.

References

- 1. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SC144 hydrochloride | TargetMol [targetmol.com]

- 15. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. selleckchem.com [selleckchem.com]

- 21. Facebook [cancer.gov]

- 22. STAT3 Inhibitors Drugs Market Clinical Pipeline Insight - BioSpace [biospace.com]

- 23. researchgate.net [researchgate.net]

- 24. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.